3-Amino-4-nitrophenol
Overview
Description
3-Amino-4-nitrophenol is a compound with the molecular formula C6H6N2O3 . It is also known by other names such as Phenol, 3-amino-4-nitro-, 5-hydroxy-2-nitroaniline, and PK87PS8EQH . It has a molecular weight of 154.12 g/mol .
Molecular Structure Analysis
The molecular structure of 3-Amino-4-nitrophenol consists of a phenol group with an amino group at the 3rd position and a nitro group at the 4th position . The InChI representation of the molecule is InChI=1S/C6H6N2O3/c7-5-3-4 (9)1-2-6 (5)8 (10)11/h1-3,9H,7H2
. The Canonical SMILES representation is C1=CC (=C (C=C1O)N) [N+] (=O) [O-]
.
Chemical Reactions Analysis
The reduction of 4-nitrophenol to 4-aminophenol with an excess of sodium borohydride is commonly used as a model reaction to assess the catalytic activity of metallic nanoparticles . This reaction is considered both a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway .
Physical And Chemical Properties Analysis
3-Amino-4-nitrophenol has a molecular weight of 154.12 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 0 . The Exact Mass is 154.03784206 g/mol . The Topological Polar Surface Area is 92.1 Ų . The Heavy Atom Count is 11 . The Formal Charge is 0 .
Scientific Research Applications
Applications in Catalysis and Environmental Remediation
Graphene-based Catalysts for Reduction of Nitro Compounds Recent studies highlight the significant role of graphene-based catalysts in the reduction of nitro compounds to amines, including 3-Amino-4-nitrophenol. These catalysts facilitate the transformation of environmentally concerning nitro contaminants, such as 4-nitrophenol, into valuable amines used in various industries. Graphene derivatives in the synthesis of these catalysts are particularly advantageous due to their enhanced reduction rates and catalytic efficiency (Nasrollahzadeh et al., 2020).
Degradation of Nitrophenol The degradation of nitrophenol, an environmental contaminant, has been intensively studied. A novel gene cluster responsible for 4-nitrophenol degradation in Rhodococcus opacus SAO101 has been identified, providing insights into the genetic mechanisms underlying this process (Kitagawa et al., 2004).
Gold Nanoparticles in Catalytic Reduction Gold nanoparticles, supported by amino groups on magnetite microspheres, have been studied for their catalytic performances in the conversion of 4-nitrophenol to 4-aminophenol. The stability and efficiency of these microspheres in catalytic processes highlight their potential in wastewater treatment (Ma et al., 2018).
Novel Metal-free Catalytic Reduction N-doped graphene has been reported to catalyze the metal-free reduction of 4-nitrophenol to 4-aminophenol. The process exhibits comparable activity to metallic catalysts and follows unique kinetics, suggesting an innovative approach to nitrophenol reduction (Kong et al., 2013).
Biological Transformation of Nitrophenols Studies on the biotransformation and removal of nitrophenols under denitrifying conditions reveal significant insights. The process involves the conversion of nitrophenols to aminophenols, playing a crucial role in environmental remediation (Karim & Gupta, 2003).
Safety And Hazards
When handling 3-Amino-4-nitrophenol, it is recommended to avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Personal protective equipment should be worn, including chemical impermeable gloves . Adequate ventilation should be ensured . All sources of ignition should be removed, and personnel should be evacuated to safe areas .
Future Directions
3-Amino-4-nitrophenol has been used in the synthesis of benzimidazole-based Factor Xa inhibitors and 4-(4-amino-3-nitrophenoxy)phthalonitrile . It has also been employed as a matrix during visible matrix-assisted laser desorption/ionization mass spectrometry . This suggests potential future applications in the field of medicinal chemistry and analytical chemistry.
properties
IUPAC Name |
3-amino-4-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c7-5-3-4(9)1-2-6(5)8(10)11/h1-3,9H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEZJWMZNGUEHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90936763 | |
Record name | 3-Amino-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90936763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-nitrophenol | |
CAS RN |
16292-90-3 | |
Record name | 3-Amino-4-nitrophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016292903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90936763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-AMINO-4-NITROPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK87PS8EQH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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